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Compound of Interest

Compound Name: HO-PEG3-(CH2)6-Cl

Cat. No.: B3015736

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
molecule HO-PEG3-(CH2)6-Cl, also known as 1-(6-chlorohexyloxy)-2-(2-(2-
hydroxyethoxy)ethoxy)ethane. Due to the limited availability of public experimental spectra for
this specific molecule, this guide combines theoretical predictions based on its structure with
data from analogous compounds. This information is intended to assist researchers in the
identification, characterization, and quality control of this versatile linker molecule.

Molecular Structure and Properties
Chemical Structure:

Molecular Formula: C12H25ClOa4

Molecular Weight: 268.78 g/mol

CAS Number: 1355955-95-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data for HO-PEG3-(CH2)6-Cl. These predictions are based on the analysis
of its chemical structure and comparison with spectroscopic data of similar polyethylene glycol
(PEG) and chloroalkane derivatives.
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Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
-O-CHz2-CH2-O- (PEG
~3.70 - 3.55 m 10H
backbone) & -CH2-OH
~3.45 t 2H -O-CH2z-(CHz)4-CHzCI
~3.53 t 2H -(CH2)s-CH2-ClI
~2.50 t (broad) 1H -OH
-O-CH2-CH2-(CH2)3-
~1.78 p 2H
CH:CI
-O-(CH2)2-CHa2-
~1.58 p 2H
(CH2)2-CH2CI
-O-(CH2)3-CH2-CH2-
~1.45-1.35 m 4H

CH:CI

Note: Spectra are typically recorded in CDClIs or D20. Chemical shifts are referenced to TMS (0
ppm). Multiplicity: s = singlet, d = doublet, t = triplet, g = quartet, p = pentet, m = multiplet.

Predicted **C NMR Data

Table 2: Predicted 3C NMR Chemical Shifts
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Chemical Shift (ppm) Assighment

~72.5 HO-CHz2-

~71.0-70.0 -O-CH2-CH2-0O- (PEG backbone)
~715 -O-CHa2-(CH2)s-Cl

~61.5 HO-CH2-CH2-0O-

~45.0 -CHz-Cl

~32.5 -CH2-CH2-Cl

~29.5 -O-CH2-CHa2-(CHz2)4-Cl

~26.5 -O-(CHz)2-CH2-(CHz)3-Cl

~25.5 -O-(CHz)3-CH2-(CHz)2-Cl

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Peaks

m/z (Mass-to-Charge
Ratio)

lon Species Notes

Molecular ion peak. The M+2

peak with ~1/3 intensity of the

268.15/270.15 [M]* _ .
M peak is characteristic of a
monochlorinated compound.
Common adduct in
291.14/293.14 [M+Na]* o
electrospray ionization (ESI).
Common adduct in ESI or
286.18 / 288.18 [M+NHa]*

APCI.

Various

Fragmentation ions
[M - H20]*, [M - C2H40]*, etc. corresponding to the loss of

water or ethylene glycol units.
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Experimental Protocols

While specific experimental protocols for the acquisition of spectroscopic data for HO-PEG3-
(CH2)6-Cl are not publicly available, standard procedures for NMR and MS analysis of organic
molecules would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring NMR spectra would involve the following steps:

o Sample Preparation: Dissolve approximately 5-10 mg of HO-PEG3-(CH2)6-Cl in a suitable
deuterated solvent (e.g., 0.5-0.7 mL of CDCIs or D20) in a standard 5 mm NMR tube.

e Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Tune and shim the probe for the specific sample.

o Acquire a standard one-dimensional *H NMR spectrum with a sufficient number of scans
to achieve a good signal-to-noise ratio (typically 16-64 scans).

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Integrate the signals and reference the spectrum to the residual solvent peak or an
internal standard (e.g., TMS).

e 13C NMR Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum. A larger number of scans (typically 1024
or more) is required due to the lower natural abundance of :3C.

o Process the data similarly to the *H spectrum.

Mass Spectrometry (MS)

A general protocol for obtaining a mass spectrum would be:
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e Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

e Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

o Data Acquisition:

o Infuse the sample solution directly into the ion source or inject it via a liquid
chromatography system.

o Acquire the mass spectrum in positive ion mode to observe protonated molecules or
adducts with sodium or ammonium ions.

o The presence of the characteristic isotopic pattern for chlorine (M and M+2 peaks in an
approximate 3:1 ratio) should be confirmed.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of
HO-PEG3-(CH2)6-CI.
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Starting Materials
(Triethylene glycol, 1,6-dichlorohexane)

Williamson Ether Synthesis

Aqueous Workup

Column Chromatography
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y ¥
NMR Spectroscopy Mass Spectrometry Purity Analysis
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Characterization

Pure HO-PEG3-(CH2)6-Cl

Figure 1. General workflow for the synthesis and characterization of HO-PEG3-(CH2)6-ClI.

Click to download full resolution via product page

Caption: Figure 1. General workflow for synthesis and characterization.

Conclusion

This technical guide provides a comprehensive prediction of the NMR and MS spectroscopic
data for HO-PEG3-(CH2)6-Cl. While experimental data for this specific molecule is not readily
available in the public domain, the provided information, based on sound chemical principles
and data from similar structures, serves as a valuable resource for researchers working with
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this compound. The outlined experimental protocols and workflow offer a practical framework
for the synthesis and characterization of this and other related PEGylated molecules. It is
always recommended to acquire experimental data for confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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